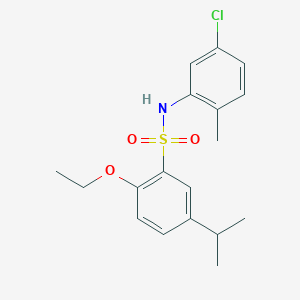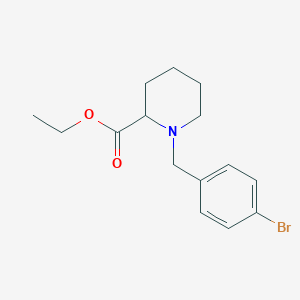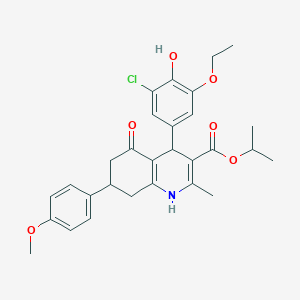
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutations in EGFR have been implicated in various types of cancers, including non-small cell lung cancer, breast cancer, and head and neck cancer. PD153035 has been extensively studied for its potential as an anti-cancer agent.
作用机制
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline is a reversible inhibitor of EGFR tyrosine kinase. It competes with ATP for binding to the kinase domain of EGFR, preventing its activation and downstream signaling. This leads to inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK. This leads to inhibition of cell proliferation and induction of apoptosis. 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
实验室实验的优点和局限性
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline has several advantages for lab experiments. It is a well-characterized and selective inhibitor of EGFR tyrosine kinase. It has been extensively studied for its potential as an anti-cancer agent, and its mechanism of action is well understood. However, 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in some assays. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for research on 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline. One area of interest is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another area of interest is the combination of 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, there is interest in studying the effects of 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline on EGFR mutations that are resistant to current EGFR inhibitors. Finally, there is interest in studying the effects of 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline on other signaling pathways that are involved in cancer progression, such as the PI3K/AKT/mTOR pathway.
合成方法
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline can be synthesized through a multi-step process involving the condensation of 4-chloroaniline with 2,6-dimethylmorpholine to form 4-(2,6-dimethyl-4-morpholinyl)aniline. This intermediate is then reacted with 2-chloro-6-nitrobenzaldehyde to form 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline.
科学研究应用
2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including non-small cell lung cancer, breast cancer, and head and neck cancer. 2-(4-chlorophenyl)-4-(2,6-dimethyl-4-morpholinyl)quinazoline works by binding to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to cell cycle arrest and apoptosis in cancer cells.
属性
IUPAC Name |
4-[2-(4-chlorophenyl)quinazolin-4-yl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-13-11-24(12-14(2)25-13)20-17-5-3-4-6-18(17)22-19(23-20)15-7-9-16(21)10-8-15/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLAPXVSBNNRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4921223.png)
![4-(5-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4921237.png)
![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4921244.png)
![3-amino-N-(5-methyl-3-isoxazolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4921245.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4921251.png)
![1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine](/img/structure/B4921255.png)
![1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane](/img/structure/B4921262.png)


![N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4921289.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4921300.png)
